molecular formula C42H75O10P B1263936 PG(16:0/20:4(5Z,8Z,11Z,14Z))

PG(16:0/20:4(5Z,8Z,11Z,14Z))

Cat. No. B1263936
M. Wt: 771 g/mol
InChI Key: FBAPNCMXWMGHJY-NYWCEQGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-palmitoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-sn-glycerol) is a 1,2-diacyl-sn-glycero-3-phospho-(1'-sn-glycerol) in which acyl groups at positions 1 and 2 are specified as palmitoyl and arachidonoyl respectively. It has a role as a mouse metabolite. It derives from a hexadecanoic acid and an arachidonic acid.

Scientific Research Applications

Prostaglandin Synthesis

Prostaglandins (PGs) are a subclass of eicosanoids crucial in the inflammatory response. PGs like PG(16:0/20:4(5Z,8Z,11Z,14Z)) are synthesized from unsaturated C20 fatty acids, including arachidonic acid (20:4Δ5Z,8Z,11Z,14Z). The diversity of PGs is enabled by various PG synthases such as prostaglandin H synthase (PGHS) and others. Understanding PG synthases is vital in designing new anti-inflammatory drugs and has implications in various organisms, including mammals and yeast (Seo & Oh, 2017).

Metabolism Analysis

The metabolism of arachidonic acid by PGH synthase results in the formation of several prostaglandins and related compounds. These metabolic pathways are essential for understanding the role of PGs in various physiological processes, including their role in platelet aggregation and thromboxane formation (Hecker et al., 1987).

Cyclooxygenase Activity

Cyclooxygenase (COX) activity is crucial for the formation of prostaglandin G2 (PGG2) from arachidonic acid. COX-1 and -2, both involved in this process, can be inhibited by various substances, influencing the metabolic pathways of prostaglandins and thromboxanes. This aspect of PG(16:0/20:4(5Z,8Z,11Z,14Z)) metabolism is significant in pharmacology and drug design (Izzo & Mitchell, 2019).

properties

Product Name

PG(16:0/20:4(5Z,8Z,11Z,14Z))

Molecular Formula

C42H75O10P

Molecular Weight

771 g/mol

IUPAC Name

[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C42H75O10P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-42(46)52-40(38-51-53(47,48)50-36-39(44)35-43)37-49-41(45)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13,17-18,20,22,26,28,39-40,43-44H,3-10,12,14-16,19,21,23-25,27,29-38H2,1-2H3,(H,47,48)/b13-11-,18-17-,22-20-,28-26-/t39-,40+/m0/s1

InChI Key

FBAPNCMXWMGHJY-NYWCEQGFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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